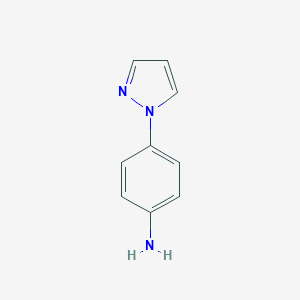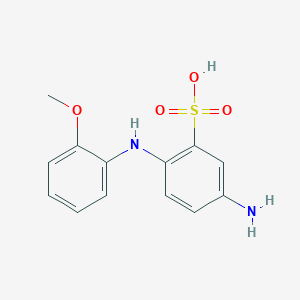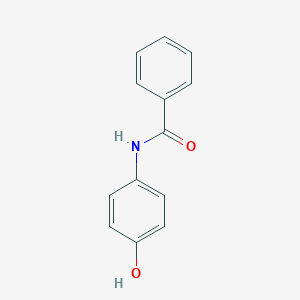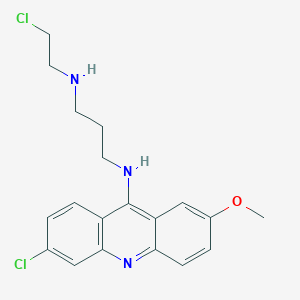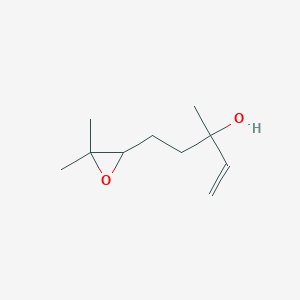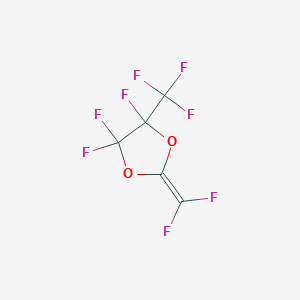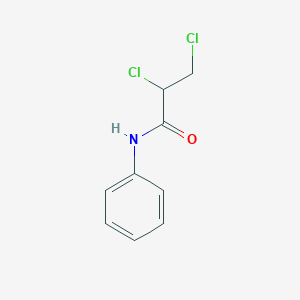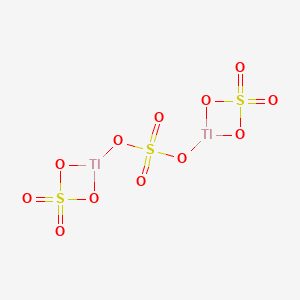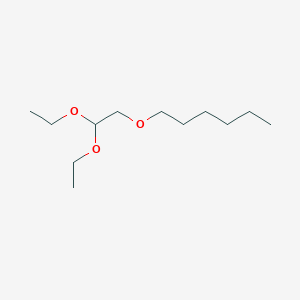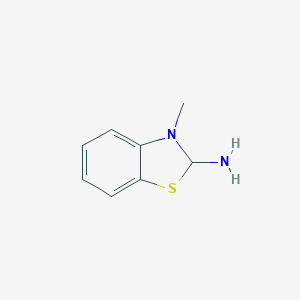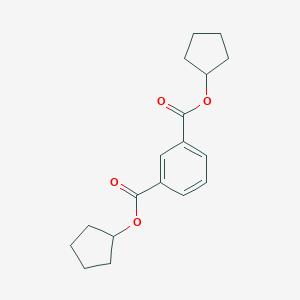
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane, also known as BCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCP is a derivative of chromone, which is a naturally occurring compound found in plants and fungi. BCP is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It is a potent antioxidant and has been shown to scavenge free radicals and reduce oxidative stress. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity have not been fully characterized. Additionally, this compound is not readily available commercially, and its synthesis requires specialized equipment and expertise.
未来方向
There are several future directions for the study of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane. One potential direction is the development of this compound-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another potential direction is the investigation of the pharmacokinetics and toxicity of this compound in animal models and humans. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new compounds with improved therapeutic properties.
合成方法
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane can be synthesized using a multistep procedure involving the reaction of 7-hydroxy-2-chromonecarboxylic acid with 4-hydroxybenzaldehyde, followed by the reaction with 1,3-dibromopropane and sodium hydroxide. The final product is purified using column chromatography.
科学研究应用
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
| 16139-47-2 | |
分子式 |
C23H16O11 |
分子量 |
468.4 g/mol |
IUPAC 名称 |
7-[3-(2-carboxy-4-oxochromen-7-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-12-1-3-14-16(25)7-20(22(27)28)33-18(14)5-12)10-32-13-2-4-15-17(26)8-21(23(29)30)34-19(15)6-13/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) |
InChI 键 |
QFLQVUAJKXUXOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O |
规范 SMILES |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O |
| 16139-47-2 | |
相关CAS编号 |
37092-38-9 (di-hydrochloride salt) |
同义词 |
1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane 1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane, disodium salt 78012 disodium cromproxate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


